4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL
CAS No.: 651744-21-7
Cat. No.: VC2270725
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL - 651744-21-7](/images/structure/VC2270725.png)
Specification
CAS No. | 651744-21-7 |
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Molecular Formula | C7H5FN2O |
Molecular Weight | 152.13 g/mol |
IUPAC Name | 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol |
Standard InChI | InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) |
Standard InChI Key | GBGMQCVLBKJRKN-UHFFFAOYSA-N |
SMILES | C1=CNC2=NC=C(C(=C21)F)O |
Canonical SMILES | C1=CNC2=NC=C(C(=C21)F)O |
Introduction
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is a heterocyclic organic compound belonging to the class of pyrrolopyridines. It is characterized by a pyrrole ring fused to a pyridine ring, with a hydroxyl group at position five and a fluorine atom at position four. This compound has significant research applications, particularly in medicinal chemistry, due to its potential as a pharmacological agent.
Biological Activity and Applications
4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is primarily studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell signaling pathways related to cancer and other diseases. Its low molecular weight contributes to favorable pharmacokinetic properties such as absorption and distribution within biological systems.
Applications in Research
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Medicinal Chemistry: The compound is researched for its potential as a pharmacological agent, particularly in cancer treatment.
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Cell Signaling Pathways: It acts as an inhibitor of FGFRs, influencing cell growth and proliferation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. These reactions are often conducted to ensure high yields and purity of the final products.
Synthesis Overview
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Precursors: 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate are commonly used.
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Reaction Conditions: Controlled environments to optimize yield and purity.
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